molecular formula C8H8O2 B142533 3,4-Dihydroxystyrene CAS No. 6053-02-7

3,4-Dihydroxystyrene

Cat. No. B142533
CAS RN: 6053-02-7
M. Wt: 136.15 g/mol
InChI Key: FBTSUTGMWBDAAC-UHFFFAOYSA-N
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Description

3,4-Dihydroxystyrene (DHS) is a centrally-acting inhibitor of the enzyme phenylalanine hydroxylase (PH) . It is likely that DHS and other PH inhibitors will never have clinical applications on account of their capacity for inducing hyperphenylalaninemia and phenylketonuria .


Synthesis Analysis

An artificial biosynthetic pathway was developed in E. coli that yields 4-hydroxystyrene, 3,4-dihydroxystyrene, and 4-hydroxy-3-methoxystyrene from simple carbon sources . This artificial biosynthetic pathway has a codon-optimized phenolic acid decarboxylase (pad) gene from Bacillus and some of the phenolic acid biosynthetic genes .


Molecular Structure Analysis

The molecular formula of 3,4-Dihydroxystyrene is C8H8O2 . The molar mass is 136.150 g·mol −1 . The SMILES notation is Oc1ccc (\C=C)cc1O .


Chemical Reactions Analysis

The artificial biosynthetic pathway in E. coli yields 4-hydroxystyrene, 3,4-dihydroxystyrene, and 4-hydroxy-3-methoxystyrene from simple carbon sources . This pathway has a codon-optimized phenolic acid decarboxylase (pad) gene from Bacillus and some of the phenolic acid biosynthetic genes .


Physical And Chemical Properties Analysis

3,4-Dihydroxystyrene has a melting point of 50-53 °C and a predicted boiling point of 275.5±28.0 °C . The predicted density is 1.213±0.06 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol . The predicted pKa is 9.62±0.10 .

Scientific Research Applications

Electrochemical Properties

  • Poly(3,4-dihydroxystyrene) Composites : Lukyanov et al. (2019) explored the electrochemical performance of electrode materials based on poly(3,4-dihydroxystyrene) (PDHS) and its composites with conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT). PDHS exhibited moderate electrochemical characteristics with a specific capacity of about 50–54 mA h g−1 (Lukyanov et al., 2019).

Biomimetic Adhesives

  • Mussel-mimicking Polymers : Matos-perez et al. (2012) developed catechol-containing polymers mimicking the cross-linking of proteins used by shellfish, with 3,4-dihydroxystyrene content influencing bulk adhesion. These polymers demonstrated high-strength adhesion, comparable to commercial glues (Matos-perez et al., 2012).

Biosynthesis of Derivatives

  • Artificial Biosynthesis in E. Coli : Kang et al. (2015) achieved the artificial biosynthesis of 3,4-dihydroxystyrene in E. coli, presenting an environmentally friendly method for producing this compound and its derivatives (Kang et al., 2015).

Cytocompatibility in Biomedicine

  • Cytocompatibility of Biomimetic Copolymers : Brennan et al. (2016) assessed the cytocompatibility of poly[(3,4-dihydroxystyrene)-co-styrene], a mussel-mimicking adhesive, and found minimal effects on cell viability, indicating its potential for biomedical applications (Brennan et al., 2016).

Enhancing Adhesive Performance

  • Performance of Biomimetic Polymers : Meredith et al. (2014) enhanced the adhesive performance of poly[(3,4‐dihydroxystyrene)‐co‐styrene], a biomimetic polymer inspired by mussel proteins, achieving high strength bonding on various substrates (Meredith et al., 2014).

Stability in Electrophysiology

  • Stability of PEDOT:PSS Electrodes : Dijk et al. (2019) examined the long-term stability of PEDOT:PSS electrodes in cell culture media, demonstrating their adequacy for in vitro electrophysiology applications (Dijk et al., 2019).

Understanding Capacitance

  • Capacitance of PEDOT:PSS : Volkov et al. (2017) investigated the capacitance of PEDOT:PSS, providing new insights crucial for designing materials and devices with improved performance (Volkov et al., 2017).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

There are future research directions and perspectives for under-seawater adhesives . Poly(3,4-dihydroxystyrene) PDHS has been prepared and combined with PEDOT into a composite for use as a positive electrode material in a lithium-ion battery . Similar approaches using microbial synthesis from simple sugar could be useful in the synthesis of plant-based aromatic chemicals .

properties

IUPAC Name

4-ethenylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-2-6-3-4-7(9)8(10)5-6/h2-5,9-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTSUTGMWBDAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209275
Record name 3,4-Dihydroxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxystyrene

CAS RN

6053-02-7
Record name 4-Vinylcatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6053-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxystyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006053027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDROXYSTYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28C0I29E70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

200 g (1.11 mol) of caffeic acid are dissolved in 1.2 l of dimethyl formamide dissolved and the solution is stirred for 3 h at 150° C. After cooling to room temperature, the solution is poured on to 3 kg of ice, saturated with sodium chloride and extracted twice with ethyl acetate. The organic phase is washed with 2% NaHCO3 solution and then with water, dried over Na2SO4 and concentrated by evaporation, giving 120 g (80% ) of a highly viscous liquid which can be recrystallised from toluene. The substance is, however, sufficiently pure and can be further processed without recrystallisation.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
354
Citations
Z Yang, R Pelton - Macromolecular rapid communications, 1998 - Wiley Online Library
Poly(2‐methoxy‐4‐vinylphenol), polyMVP, and poly[(sodium 4‐styrenesulfonate)‐co‐(2‐methoxy‐4‐vinylphenol)], poly(SSS/MVP), were synthesized by radical polymerization using …
Number of citations: 22 onlinelibrary.wiley.com
S Koizumi, Y Matsushima, T Nagatsu, H Iinuma… - … et Biophysica Acta (BBA …, 1984 - Elsevier
A new microbial inhibitor for rat-liver phenylalanine hydroxylase (l-phenylalanine, tetrahydropetridine: oxygen oxidoreductase (4-hydroxylating), EC 1.14.16.1) was isolated from a …
Number of citations: 15 www.sciencedirect.com
S Tsukamoto, H Kato, H Hirota, N Fusetani - Tetrahedron, 1994 - Elsevier
Four new 3,4-dihydroxystyrene dimers (3, 4, 5, and 9) have been isolated from a marine sponge Jaspis sp. along with the known narains (1 and 2), of which 3–5 induced …
Number of citations: 57 www.sciencedirect.com
DA Lukyanov, RV Apraksin, AN Yankin, PS Vlasov… - Synthetic Metals, 2019 - Elsevier
The present study reports electrochemical performance of electrode materials based on poly(3,4-dihydroxystyrene) (PDHS) and its composites with conducting polymer poly(3,4-…
Number of citations: 9 www.sciencedirect.com
K Degawa, A Matsumoto - Chemistry Letters, 2019 - journal.csj.jp
To clarify the induction and retardation effects of 3,4-dihydroxystyrene (2HSt) during radical polymerization, 2HSt was copolymerized with styrene, n-butyl acrylate, vinyl acetate, and N-(…
Number of citations: 6 www.journal.csj.jp
SY Kang, O Choi, JK Lee… - Microbial cell …, 2015 - microbialcellfactories.biomedcentral …
Styrene and its derivatives as monomers and petroleum-based feedstocks are valuable as raw materials in industrial processes. The chemical reaction for styrene production uses …
HJ Meredith, CL Jenkins… - Advanced functional …, 2014 - Wiley Online Library
Marine mussels clinging to rocks inspire the development of novel materials. Characterization of mussel adhesive plaques describes a matrix of proteins containing 3,4‐…
Number of citations: 194 onlinelibrary.wiley.com
CR Matos-Pérez, JD White… - Journal of the American …, 2012 - ACS Publications
Hierarchical biological materials such as bone, sea shells, and marine bioadhesives are providing inspiration for the assembly of synthetic molecules into complex structures. The …
Number of citations: 404 pubs.acs.org
G Westwood, TN Horton, JJ Wilker - Macromolecules, 2007 - ACS Publications
Marine mussels and barnacles attach themselves to surfaces by depositing mixtures of proteins and then cross-linking these polymers for curing of their adhesive. Obtaining large …
Number of citations: 263 pubs.acs.org
MJ Brennan, HJ Meredith, CL Jenkins… - … Research Part A, 2016 - Wiley Online Library
The development of adhesives suitable for biomedical applications has been challenging given that these materials must exhibit sufficient adhesion strengths and biocompatibility. …
Number of citations: 14 onlinelibrary.wiley.com

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